(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.: 1932110-29-6
VCID: VC7907528
InChI: InChI=1S/C7H14N2/c1-9-3-2-7-6(5-9)4-8-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
SMILES: CN1CCC2C(C1)CN2
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

CAS No.: 1932110-29-6

Cat. No.: VC7907528

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane - 1932110-29-6

Specification

CAS No. 1932110-29-6
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane
Standard InChI InChI=1S/C7H14N2/c1-9-3-2-7-6(5-9)4-8-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Standard InChI Key AWWQFCRPACWRGB-RQJHMYQMSA-N
Isomeric SMILES CN1CC[C@H]2[C@@H](C1)CN2
SMILES CN1CCC2C(C1)CN2
Canonical SMILES CN1CCC2C(C1)CN2

Introduction

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC7H14N2\text{C}_7\text{H}_{14}\text{N}_2
Molecular Weight126.20 g/mol
Boiling Point196.3 ± 8.0 °C (760 mmHg)
Flash Point85.9 ± 9.4 °C
Density1.0 ± 0.1 g/cm³
Vapour Pressure0.4 ± 0.4 mmHg (25°C)

Spectral Data:

  • FT-IR: Peaks corresponding to C-N bonds and methyl groups.

  • NMR: Coupling constants and NOE correlations confirm stereochemistry .

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases. The methyl group at C3 enhances steric hindrance, influencing reactivity in substitution reactions .

Synthetic Methodologies

Cyclization Strategies

The synthesis typically involves:

  • Cyclization of Precursors: Reaction of diamines with diketones or maleic anhydrides under catalytic conditions (e.g., Pd or Ru catalysts) .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (1R,6S) configuration .

Key Steps:

  • Ring Formation: Cyclization of N-methylglycine derivatives with dimethyl maleate in toluene .

  • Purification: Chromatographic separation (silica gel or HPLC) to isolate the desired stereoisomer .

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield and reduce byproducts. Palladium-catalyzed hydrogenation is used for deprotection steps .

Analytical Characterization Techniques

Primary Methods

TechniqueApplicationKey Findings
X-ray CrystallographyDefinitive stereochemical confirmationResolves axial/equatorial positions
NMR SpectroscopyCoupling constants and NOE analysisDistinguishes diastereomers
Mass SpectrometryMolecular ion identification[M+H]⁺ at m/z 127.1

Secondary Methods

  • FT-IR: Detection of C-N and C-H (methyl) stretches.

  • TGA: Assess thermal stability of the bicyclic core .

Biological and Pharmacological Applications

Orexin Receptor Antagonists

Derivatives of this scaffold are explored as non-peptide orexin receptor antagonists for treating sleep disorders and addiction . The bicyclic core mimics the binding motif of orexin peptides, enabling interaction with OX₁ and OX₂ receptors .

Medicinal Chemistry

  • Enzyme Inhibition: Potential as a scaffold for kinase or protease inhibitors due to nitrogen atoms’ ability to form hydrogen bonds.

  • Antimicrobial Activity: Preliminary studies suggest activity against Gram-positive bacteria .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey DifferencesApplication
(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane1932519-57-7Inverted stereochemistryChiral resolution studies
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane1417789-72-0Boc-protected amine at C3Intermediate in synthesis
3,8-Diazabicyclo[4.2.0]octane dihydrochloride2227199-19-9Nitrogen at C8; hydrochloride salt formEnhanced water solubility

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